2-Fluoro-3-methoxybenzoic acid
Overview
Description
2-Fluoro-3-methoxybenzoic acid is a chemical compound that is part of the benzoic acid family, characterized by a fluorine atom and a methoxy group attached to a benzene ring. This compound is of interest due to its potential use in various chemical syntheses and pharmaceutical applications.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds has been demonstrated in several studies. For instance, the synthesis of 2-[(4-[18F]Fluorobenzoyloxy)methyl]-1,4-naphthalenedione, a compound with a fluorinated aromatic ring similar to 2-fluoro-3-methoxybenzoic acid, was achieved using dicyclohexyl carbodiimide as a coupling agent, which suggests potential methodologies for synthesizing 2-fluoro-3-methoxybenzoic acid derivatives . Additionally, the scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride through Fries rearrangement indicates a possible route for the synthesis of compounds with similar substitution patterns .
Molecular Structure Analysis
The molecular structure of fluorine-substituted compounds can significantly influence their chemical properties and biological activities. For example, the crystal structures of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were analyzed, revealing the importance of fluorine positioning on the aromatic ring for the formation of hydrogen bonds and 3D networks . This insight can be extrapolated to the structural analysis of 2-fluoro-3-methoxybenzoic acid, where the position of the fluorine and methoxy groups would affect its molecular interactions.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic compounds is a key area of interest. The versatile use of 2-fluoroacrylic building blocks for synthesizing various fluorinated heterocyclic compounds demonstrates the potential for 2-fluoro-3-methoxybenzoic acid to undergo similar reactions to produce a range of heterocyclic structures . Moreover, the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis of heterocyclic scaffolds further underscores the reactivity of such compounds in forming diverse heterocyclic libraries .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct due to the presence of the electronegative fluorine atom. For instance, the anti-inflammatory activity of fluorine-substituted benzo[h]quinazolin-2-amine derivatives was found to be enhanced compared to their non-fluorinated counterparts, suggesting that the introduction of a fluorine atom can improve biological activity . This could imply that 2-fluoro-3-methoxybenzoic acid may also exhibit unique physical and chemical properties that could be beneficial in pharmaceutical applications.
Scientific Research Applications
Synthesis and Chemical Properties
Directed Ortho-Metalation 2-Fluoro-3-methoxybenzoic acid has been utilized in the directed ortho-metalation of unprotected benzoic acids. This method allows the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, demonstrating the utility of 2-fluoro-3-methoxybenzoic acid in synthesizing compounds like lunularic acid (Nguyen et al., 2006).
Metabolism in Microorganisms The compound has been studied for its metabolic properties in microorganisms. For instance, Syntrophus aciditrophicus demonstrated the ability to transform 2-fluoro-3-methoxybenzoic acid through reductive dehalogenation, indicating a potential for bioremediation applications (Mouttaki et al., 2008).
Applications in Material Science
Metal-Organic Frameworks (MOFs) 2-Fluoro-3-methoxybenzoic acid is used in the synthesis of rare-earth metal-organic frameworks (MOFs), specifically in the preparation of clusters. This application is crucial as it opens the possibility of creating MOFs with unique structural and functional properties (Vizuet et al., 2021).
Biodegradation Studies
Fluorobenzoate Biodegradation Studies on the biodegradation of fluorobenzoates, including compounds similar to 2-fluoro-3-methoxybenzoic acid, have provided insights into the microbial pathways involved in breaking down such complex organic compounds. This is particularly important for understanding environmental bioremediation processes (Boersma et al., 2004).
Fluorescence and Optical Studies
Fluorescent Probes Derivatives of 2-fluoro-3-methoxybenzoic acid have been explored for their potential in creating fluorescent probes. These probes are sensitive to changes in pH and can selectively sense specific metal cations, making them valuable tools in chemical and biological sensing applications (Tanaka et al., 2001).
Optical Absorption and Spectral Shifts The fluorinated liquid crystals derived from 2-fluoro-3-methoxybenzoic acid have been studied for their optical absorption behavior and spectral shifts in the ultraviolet region. Understanding these properties is crucial for developing applications in display technologies and optical devices (Praveen & Ojha, 2014).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGWCJLTQZQLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392058 | |
Record name | 2-Fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxybenzoic acid | |
CAS RN |
137654-20-7 | |
Record name | 2-Fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-methoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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